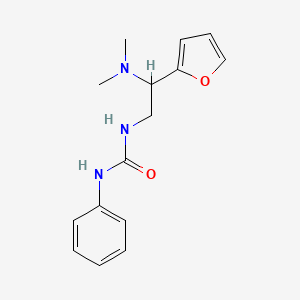

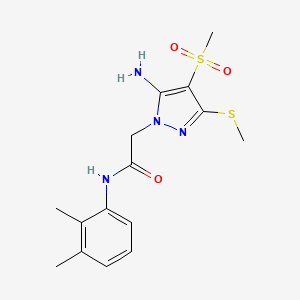

![molecular formula C13H17ClN2O2S2 B3010209 2-[(2-Chlorophenyl)methylsulfanyl]-1-propylsulfonyl-4,5-dihydroimidazole CAS No. 868217-77-0](/img/structure/B3010209.png)

2-[(2-Chlorophenyl)methylsulfanyl]-1-propylsulfonyl-4,5-dihydroimidazole

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound "2-[(2-Chlorophenyl)methylsulfanyl]-1-propylsulfonyl-4,5-dihydroimidazole" is a chemical entity that appears to be related to various heterocyclic compounds that have been synthesized and studied for their potential biological activities. Although the exact compound is not directly mentioned in the provided papers, the research does involve the synthesis and characterization of related heterocyclic compounds, such as imidazole and benzimidazole derivatives, which are known for their diverse pharmacological properties.

Synthesis Analysis

The synthesis of related heterocyclic compounds often involves multi-step reactions, starting with simple precursors and employing various reagents and catalysts. For example, the synthesis of 3,4-dihydropyrimidin-2(1H)-ones and hydroquinazoline-2,5-diones was achieved using a Bronsted acidic ionic liquid and chlorotrimethylsilane as a catalytic system under thermal and solvent-free conditions, leading to high yields of the products . Similarly, the synthesis of benzimidazole derivatives was performed by arylsulfonylation of 2-n-butyl-5-chloro-1H-benzimidazole in the presence of triethylamine . These methods highlight the importance of catalysts and the conditions under which the reactions are carried out to obtain the desired heterocyclic compounds.

Molecular Structure Analysis

The molecular structure of heterocyclic compounds is often characterized by the presence of planar fragments and the angles between these fragments, which can influence the compound's biological activity. For instance, the crystal structure of a benzimidazole derivative was analyzed, revealing planar fragments and specific intermolecular interactions that contribute to the stability of the crystal structure . These structural features are crucial for understanding the interaction of the compounds with biological targets.

Chemical Reactions Analysis

Heterocyclic compounds can undergo various chemical reactions to introduce different functional groups, which can significantly alter their biological activities. For example, the Mannich base of a thiadiazole derivative was subjected to esterification, hydrazinolysis, and subsequent reactions to yield formazans with potential antimicrobial activity . These reactions demonstrate the versatility of heterocyclic compounds in chemical synthesis and the potential to generate diverse derivatives with specific biological functions.

Physical and Chemical Properties Analysis

The physical and chemical properties of heterocyclic compounds, such as solubility, melting point, and stability, are influenced by their molecular structure and substituents. These properties are essential for the compound's biological activity and pharmacokinetics. For instance, a series of oxadiazole derivatives were synthesized and screened for their antibacterial, hemolytic, and thrombolytic activities, with some compounds showing promising results and low toxicity . The synthesis of N-substituted oxadiazole derivatives also revealed their potential as antibacterial agents with moderate enzyme inhibition capabilities . Additionally, the synthesis of imidazole derivatives with potential anticancer activity involved the analysis of their structure-activity relationship and preliminary screening data .

Applications De Recherche Scientifique

Synthesis and Antimicrobial Activity

Research has been conducted on the synthesis of various derivatives involving chlorophenyl and imidazole groups, demonstrating antimicrobial properties. For instance, compounds with chlorophenyl groups have been synthesized and evaluated for their antimicrobial activity against bacterial and fungal strains, showing moderate activity (Sah et al., 2014). These findings indicate potential applications in developing new antimicrobial agents.

Agricultural Applications

In agriculture, compounds like carbendazim and tebuconazole, containing chlorophenyl groups, have been encapsulated in solid lipid nanoparticles and polymeric nanocapsules for sustained release. This approach offers benefits like improved bioactive compound release profiles and reduced environmental toxicity, highlighting the role of such compounds in enhancing agricultural fungicide formulations (Campos et al., 2015).

Antiviral and Antiprotozoal Activities

Derivatives with chlorophenyl and sulfonamide groups have been synthesized and shown to possess antiviral activity, particularly against tobacco mosaic virus, suggesting potential for further development into antiviral agents (Chen et al., 2010). Additionally, novel compounds derived from benzimidazole have demonstrated significant anti-Helicobacter pylori activity, providing a basis for developing new treatments against this gastric pathogen (Carcanague et al., 2002).

Green Chemistry Applications

The field of green chemistry also benefits from the synthesis of imidazole derivatives. For example, solvent-free synthesis of tetrasubstituted imidazoles has been achieved using a Brønsted acidic ionic liquid, showcasing an environmentally friendly methodology for producing complex organic compounds (Davoodnia et al., 2010).

Propriétés

IUPAC Name |

2-[(2-chlorophenyl)methylsulfanyl]-1-propylsulfonyl-4,5-dihydroimidazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17ClN2O2S2/c1-2-9-20(17,18)16-8-7-15-13(16)19-10-11-5-3-4-6-12(11)14/h3-6H,2,7-10H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GZHOOXDGHFNYTJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCS(=O)(=O)N1CCN=C1SCC2=CC=CC=C2Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17ClN2O2S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

332.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-((2-chlorobenzyl)thio)-1-(propylsulfonyl)-4,5-dihydro-1H-imidazole | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(3-benzyl-2,4-dioxo-1,3,8-triazaspiro[4.5]decan-8-yl)-N-(3-fluorophenyl)acetamide](/img/structure/B3010126.png)

![N-[(6-chloropyridin-3-yl)sulfonyl]-3,5-dimethoxy-4-methylbenzamide](/img/structure/B3010134.png)

![4-phenyl-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]benzamide](/img/structure/B3010135.png)

![ethyl 4-oxo-5-(2-oxo-2H-chromene-3-carboxamido)-3-(p-tolyl)-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B3010137.png)

![N-[2-(3-Methylphenyl)propan-2-yl]-3-(prop-2-enoylamino)propanamide](/img/structure/B3010140.png)

![2-[[9H-Fluoren-9-ylmethoxycarbonyl-[1-[(2-methylpropan-2-yl)oxycarbonyl]-1-azaspiro[5.5]undecan-4-yl]amino]methyl]furan-3-carboxylic acid](/img/structure/B3010141.png)

![ethyl 2-(2-(5-chlorothiophen-2-yl)acetamido)-3-cyano-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate](/img/structure/B3010142.png)

![Methyl 3-[(5-chloro-2-methoxyphenyl)sulfamoyl]-1-benzothiophene-2-carboxylate](/img/structure/B3010145.png)

![2-Ethyl-5-((3-fluorophenyl)(piperidin-1-yl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B3010146.png)